benzyl N-({[(oxan-4-yl)(thiophen-2-yl)methyl]carbamoyl}methyl)carbamate
Description
Benzyl N-({[(oxan-4-yl)(thiophen-2-yl)methyl]carbamoyl}methyl)carbamate is a synthetic carbamate derivative featuring a benzyloxycarbonyl (Boc) group linked to a methylene carbamoyl moiety. The carbamoyl group is further substituted with a hybrid heterocyclic system comprising oxan-4-yl (tetrahydropyran-4-yl) and thiophen-2-yl (thiophene) groups. This structural complexity imparts unique physicochemical properties, such as moderate lipophilicity (predicted logP ≈ 2.8) due to the aromatic thiophene and polar tetrahydropyran moieties.
Synthetic routes for analogous carbamates typically involve coupling benzyl chloroformate with aminomethyl intermediates under ultrasound-assisted conditions to enhance reaction efficiency. Spectroscopic characterization (IR, NMR, MS) confirms the presence of key functional groups:
Properties
IUPAC Name |
benzyl N-[2-[[oxan-4-yl(thiophen-2-yl)methyl]amino]-2-oxoethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c23-18(13-21-20(24)26-14-15-5-2-1-3-6-15)22-19(17-7-4-12-27-17)16-8-10-25-11-9-16/h1-7,12,16,19H,8-11,13-14H2,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORFJKKYXMXFRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=CS2)NC(=O)CNC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-({[(oxan-4-yl)(thiophen-2-yl)methyl]carbamoyl}methyl)carbamate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the oxane ring: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the thiophene ring: This step involves the coupling of the oxane derivative with a thiophene derivative using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamate group, converting it to an amine.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various benzyl-substituted derivatives.
Scientific Research Applications
Benzyl N-({[(oxan-4-yl)(thiophen-2-yl)methyl]carbamoyl}methyl)carbamate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of benzyl N-({[(oxan-4-yl)(thiophen-2-yl)methyl]carbamoyl}methyl)carbamate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Key Observations:
- Lipophilicity : The oxan-4-yl-thiophene hybrid in the target compound reduces logP compared to purely aliphatic substituents (e.g., isopropyl).
- Stability : Tetrahydropyran’s ether oxygen may enhance hydrolytic stability relative to ester-containing analogues.
Pharmacological Potential
While direct biological data for the target compound are unavailable, structurally related carbamates demonstrate diverse activities:
- Antidiabetic Effects: Methyl N-{4-[(α-L-rhamnopyranosyl)benzyl]}carbamate stimulates insulin secretion in pancreatic cells.
- Enzyme Inhibition : tert-Butyl carbamates () are explored as kinase inhibitors due to their planar aromatic systems.
Biological Activity
Benzyl N-({[(oxan-4-yl)(thiophen-2-yl)methyl]carbamoyl}methyl)carbamate is a complex organic compound known for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: CHNOS
Molecular Weight: 388.48 g/mol
CAS Number: 2319721-31-6
The compound features several functional groups, including a carbamate moiety, which is known for its diverse biological activities. The structural representation can be visualized using molecular modeling software, highlighting the oxan and thiophene components that are integral to its function.
This compound acts primarily as a selective small-molecule inhibitor of certain enzymatic activities associated with tumor growth. Specifically, it has shown promise as an inhibitor of EZH2 (Enhancer of Zeste Homolog 2), an enzyme involved in epigenetic regulation that is often overexpressed in various cancers, including malignant rhabdoid tumors.
The mechanism involves binding to the active site of EZH2, thereby altering its enzymatic activity and leading to reduced proliferation of cancer cells. In vitro studies have indicated that this compound can effectively inhibit EZH2 activity, suggesting its potential as a therapeutic agent in oncology.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In various case studies:
- In Vitro Studies : Cell lines derived from malignant rhabdoid tumors were treated with varying concentrations of the compound. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting potent activity against these cancer cells.
- Mechanistic Insights : Further analysis revealed that the compound induced apoptosis in treated cells, evidenced by increased markers of apoptosis such as cleaved caspase-3 and PARP.
Neuroprotective Effects
In addition to its anticancer properties, preliminary studies suggest potential neuroprotective effects. The compound may modulate neurotransmitter systems through interactions with acetylcholine receptors, although detailed mechanisms remain to be fully elucidated .
Data Table: Summary of Biological Activities
Q & A
Advanced Research Question
- Formulation : Use DMSO stocks (≤10% v/v) to maintain solubility without inducing precipitation .
- Buffer Selection : Phosphate-buffered saline (PBS) at pH 7.4 minimizes hydrolysis of the carbamate group .
- Storage : Lyophilize aliquots and store at -20°C under nitrogen to prevent oxidative degradation .
How can discrepancies in spectroscopic data between synthesized batches be resolved?
Advanced Research Question
- Cross-Validation : Compare HRMS and NMR data with computational predictions (e.g., DFT calculations for ¹³C chemical shifts) .
- Impurity Profiling : Use LC-MS to identify byproducts, such as hydrolyzed carbamates or oxidized thiophene derivatives .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated for tert-butyl carbamate analogs .
What purification strategies are effective for removing persistent byproducts like deprotected amines?
Advanced Research Question
- Ion-Exchange Chromatography : Separate charged impurities (e.g., free amines) using Dowex® resins .
- pH-Controlled Extraction : Adjust aqueous phase pH to 3–4 to protonate amines, enabling selective extraction into organic solvents .
- Affinity Tags : Introduce fluorenylmethyloxycarbonyl (Fmoc) groups temporarily to simplify purification, then cleave post-purification .
How can computational modeling guide the design of derivatives with enhanced binding affinity?
Advanced Research Question
- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., p38 MAP kinase), focusing on the oxan-4-yl group’s hydrogen-bonding potential .
- QSAR Modeling : Correlate substituent electronegativity (e.g., trifluoromethyl groups) with bioactivity, leveraging datasets from PubChem .
- MD Simulations : Assess conformational stability of the carbamate linkage in aqueous environments using GROMACS .
What in vitro assays are suitable for evaluating the compound’s kinase inhibition potential?
Advanced Research Question
- Kinase Profiling : Use ADP-Glo™ assays to measure inhibition of p38 MAP kinase or JNK isoforms at varying concentrations (1–100 µM) .
- Cellular Uptake : Fluorescent tagging (e.g., BODIPY® derivatives) to quantify intracellular accumulation in HeLa cells .
- Cytotoxicity Screening : MTT assays to rule out nonspecific toxicity before advancing to in vivo models .
How can researchers troubleshoot low yields in the final carbamation step?
Advanced Research Question
- Reagent Purity : Ensure benzyl chloroformate is freshly distilled to avoid moisture-induced side reactions .
- Activation Strategies : Use 1-hydroxybenzotriazole (HOBt) or EDC·HCl to activate the carbamoyl group for nucleophilic attack .
- Solvent Drying : Pre-treat dioxane with molecular sieves (3Å) to eliminate trace water .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
